N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Description
This compound is a fluorinated acetamide derivative featuring a complex sulfonamide-ethyl-thiophene substituent. Key structural elements include:
- Acetamide backbone: The core structure is 2-(2-fluorophenoxy)acetamide, where the phenoxy group is substituted with fluorine at the ortho position.
- N-substituent: A branched ethyl group bearing a 4-fluoro-3-methylbenzenesulfonyl group and a thiophen-2-yl moiety.
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4S2/c1-14-11-15(8-9-16(14)22)30(26,27)20(19-7-4-10-29-19)12-24-21(25)13-28-18-6-3-2-5-17(18)23/h2-11,20H,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULWJGNIZJYFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-fluorophenoxyacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmaceuticals and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of similar compounds have demonstrated significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for these derivatives can be as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Data Table: Antimicrobial Activity
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor Activity
The structure of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide suggests potential antitumor properties. Similar compounds have shown significant growth inhibition in various cancer cell lines, particularly HT29 colon cancer cells .
Data Table: Antitumor Activity
| Activity Type | Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Antimicrobial Evaluation
In an in vitro study, derivatives similar to this compound were evaluated for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity, suggesting that modifications in the compound's structure could lead to improved efficacy against resistant strains .
Cytotoxicity Assays
Another study focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. It was found that the presence of electron-donating groups significantly enhanced cytotoxicity, indicating that the fluorophenyl and thiophene moieties in this compound may similarly influence its antitumor properties .
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group and fluorinated aromatic rings may interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Thiophene Moieties
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(thiophen-2-yl)ethyl}acetamide
- Key Differences: The acetamide group is substituted with a 4-chlorophenyl instead of 2-fluorophenoxy. The sulfonyl group is attached to a 4-methoxyphenyl ring rather than 4-fluoro-3-methylbenzene.
- Implications: The methoxy group may enhance solubility but reduce metabolic stability compared to the fluoro-methyl group. Chlorophenyl vs. fluorophenoxy substituents could alter binding affinity in hydrophobic pockets.
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Key Differences: Incorporates a bromophenylsulfonyl-thiophene-oxazole heterocycle instead of the ethyl-sulfonyl-thiophene chain. The acetamide is linked to a 4-fluorophenyl rather than 2-fluorophenoxy.
- Implications :
- The oxazole ring introduces additional hydrogen-bonding sites.
- Bromine’s larger atomic radius may sterically hinder target interactions compared to fluorine.
Analogues with Fluorophenoxy or Thiophene Substituents
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
- Key Differences: A simple butyl group replaces the sulfonamide-ethyl-thiophene substituent. The fluorophenoxy group is substituted with a butyryl chain at the para position.
- Lack of sulfonyl and thiophene groups limits aromatic interactions in target binding.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Key Differences: Dual thiophene substituents (one cyanated) replace the fluorophenoxy and sulfonamide groups.
- Implications: The cyano group could engage in dipole-dipole interactions, while dual thiophenes enhance π-π stacking. Absence of sulfonyl and fluorine may reduce metabolic stability.
Analogues with Heterocyclic Modifications
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Key Differences :
- A triazole-sulfanyl-thiophene group replaces the ethyl-sulfonyl-thiophene chain.
- Sulfanyl groups may confer redox activity or susceptibility to metabolic oxidation.
2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide
- Key Differences: A thiazolidinone ring replaces the sulfonamide-ethyl-thiophene group.
- Implications: Thiazolidinone is associated with antimicrobial activity, suggesting divergent pharmacological targets. Chloro and methyl groups on the phenoxy ring may enhance steric effects compared to fluorine.
Physicochemical Data
Pharmacological and Functional Insights
- Sulfonyl Groups : Present in the target compound and , these enhance solubility and stability but may increase renal clearance.
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogues .
- Thiophene vs. Triazole/Thiazolidinone: Thiophene’s aromaticity favors π-π interactions, while triazoles/thiazolidinones introduce heterocyclic diversity for target-specific binding .
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide, also known as G509-0182, is a synthetic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a sulfonyl group, a thiophene ring, and fluorinated aromatic systems, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 367.458 g/mol |
| IUPAC Name | N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide |
| SMILES | CC(NCC(c1cccs1)S(c(cc1)cc(C)c1F)(=O)=O)=O |
| InChI Key | MDL Number (MFCD) |
The biological activity of G509-0182 is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, impacting various signaling pathways involved in cell proliferation and apoptosis.
Target Interactions
Research indicates that G509-0182 may inhibit specific kinases or receptors involved in cancer cell growth. For instance, compounds with similar structures have shown efficacy in inhibiting RET kinase activity, which is crucial in certain cancers.
Case Study: Inhibition of RET Kinase
A study investigating related compounds found that derivatives of benzamide effectively inhibited RET kinase activity. These compounds demonstrated moderate to high potency in ELISA-based assays. The mechanism involved blocking the ATP-binding site of the kinase, leading to reduced cell proliferation in RET-driven tumors .
Case Study: Enzyme Inhibition
Another investigation focused on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. The findings revealed that similar sulfonamide compounds reduced DHFR stability through metabolic pathways, suggesting a potential application for G509-0182 in targeting metabolic enzymes critical for cancer cell survival .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of G509-0182 remains under investigation. However, modifications in similar compounds have previously led to improved oral bioavailability and selectivity. Enhancements in solubility and metabolic stability are essential for developing effective therapeutic agents based on this compound .
Q & A
Basic: What are the established synthetic routes for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with substituted phenols or sulfonamides. For example:
- Step 1: Reacting substituted 2-amino-phenols with sulfonyl chlorides to form intermediate sulfonamides (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride).
- Step 2: Introducing thiophen-2-yl groups via nucleophilic substitution or coupling reactions.
- Step 3: Acetamide formation via condensation with 2-(2-fluorophenoxy)acetic acid derivatives, often using coupling agents like EDCI/HOBt .
Purification methods include recrystallization from ethanol or chromatographic techniques.
Advanced: How can conflicting crystallographic data on molecular conformation be resolved for this compound?
Answer:
Conflicting data may arise from polymorphism or solvent-dependent packing effects. To resolve this:
- Perform X-ray crystallography under varied conditions (e.g., different solvents, temperatures) to assess conformational flexibility .
- Use DFT calculations to compare experimental and theoretical bond angles/torsions, identifying energetically favorable conformers.
- Validate with solid-state NMR to probe intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH groups) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR (1H/13C): Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from fluorophenyl and thiophene groups .
- FT-IR: Confirm sulfonamide (1320–1250 cm⁻¹ S=O stretch) and acetamide (1650–1680 cm⁻¹ C=O stretch) functional groups .
- High-resolution mass spectrometry (HRMS): Verify molecular formula using ESI-TOF or MALDI-TOF .
Advanced: How does the sulfonyl group influence the compound’s reactivity in nucleophilic environments?
Answer:
The electron-withdrawing sulfonyl group:
- Reduces electron density on the adjacent ethyl group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions).
- Stabilizes intermediates via resonance during substitution reactions.
Methodological approach: - Perform kinetic studies under varying pH conditions, monitored by HPLC.
- Compare reactivity with analogs lacking the sulfonyl group to isolate its electronic effects .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles (H303/H313/H333 hazards) .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can degradation products be identified under accelerated stability testing?
Answer:
- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical tools:
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to moderate polarity.
- Ethyl acetate/hexane (gradient elution) is effective for chromatographic purification .
Advanced: How can computational modeling predict the compound’s bioavailability?
Answer:
- Lipinski’s Rule of Five: Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
- ADMET prediction tools (e.g., SwissADME): Simulate intestinal absorption and cytochrome P450 interactions .
- MD simulations: Assess membrane permeability using lipid bilayer models .
Basic: What is the role of the thiophene moiety in the compound’s electronic structure?
Answer:
The thiophene ring contributes to:
- π-Conjugation , enhancing planarity and stabilizing charge-transfer interactions.
- Electron-rich character , facilitating interactions with aromatic residues in biological targets (e.g., enzymes) .
Advanced: How can in vitro assays differentiate between competitive and non-competitive enzyme inhibition mechanisms?
Answer:
- Michaelis-Menten kinetics: Vary substrate concentration and measure inhibition constants (Ki).
- Competitive inhibition: Km increases, Vmax remains constant.
- Non-competitive: Vmax decreases, Km unchanged.
- Docking studies (AutoDock Vina): Visualize binding modes to active/allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
